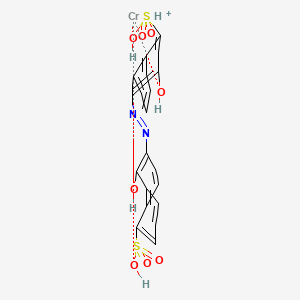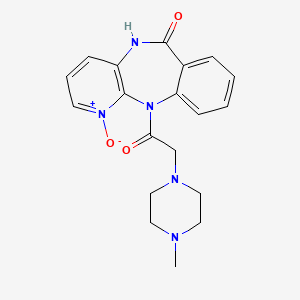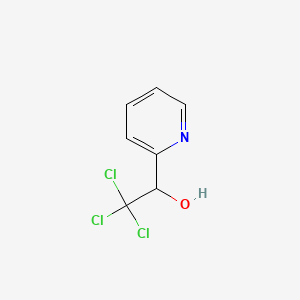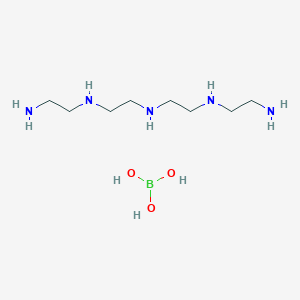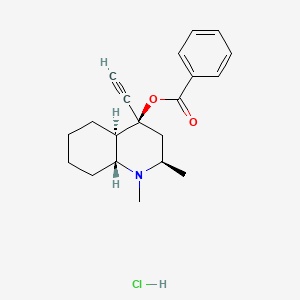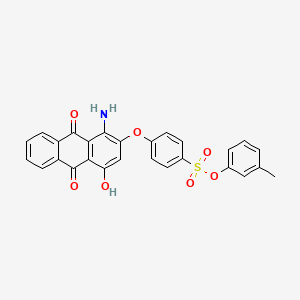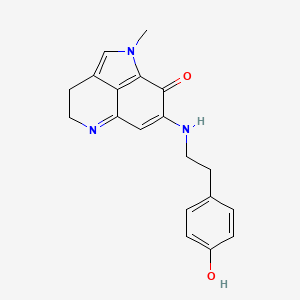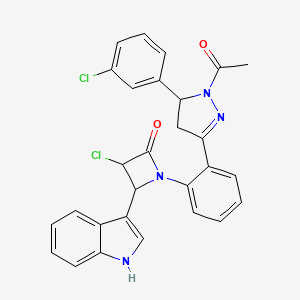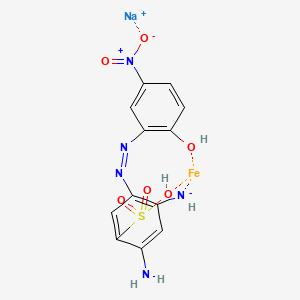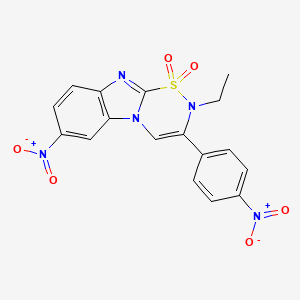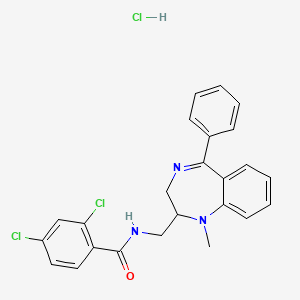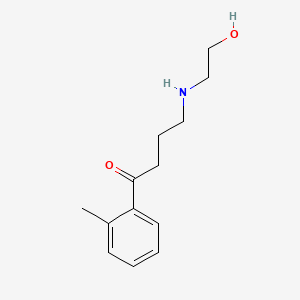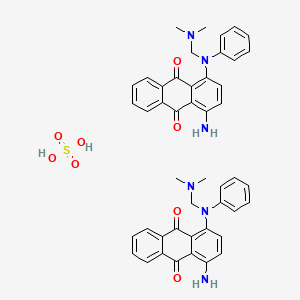
Einecs 281-556-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Einecs 281-556-3 involves the reaction of 1-amino-4-(dimethylamino)methyl-anilino-anthraquinone with sulphuric acid. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired compound. Industrial production methods may vary, but they generally involve large-scale reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Einecs 281-556-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 281-556-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biochemical assays and as a marker in molecular biology experiments.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Einecs 281-556-3 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Einecs 281-556-3 can be compared with other similar compounds, such as:
1-amino-4-(dimethylamino)methyl-anilino-anthraquinone: This compound is similar in structure but does not contain sulphuric acid.
1-amino-4-(dimethylamino)methyl-anilino-anthraquinone compound with hydrochloric acid: This compound contains hydrochloric acid instead of sulphuric acid.
The uniqueness of this compound lies in its specific chemical structure and the presence of sulphuric acid, which imparts distinct chemical and physical properties .
Properties
CAS No. |
83968-77-8 |
|---|---|
Molecular Formula |
C46H44N6O8S |
Molecular Weight |
840.9 g/mol |
IUPAC Name |
1-amino-4-[N-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid |
InChI |
InChI=1S/2C23H21N3O2.H2O4S/c2*1-25(2)14-26(15-8-4-3-5-9-15)19-13-12-18(24)20-21(19)23(28)17-11-7-6-10-16(17)22(20)27;1-5(2,3)4/h2*3-13H,14,24H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
UUYALKYXMCRWGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
